molecular formula C13H19NO B3067834 [(3R,4S)-1-METHYL-4-PHENYLPIPERIDIN-3-YL]METHANOL CAS No. 176022-02-9

[(3R,4S)-1-METHYL-4-PHENYLPIPERIDIN-3-YL]METHANOL

Cat. No.: B3067834
CAS No.: 176022-02-9
M. Wt: 205.3 g/mol
InChI Key: PTRITADCAOWGKC-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3R,4S)-1-METHYL-4-PHENYLPIPERIDIN-3-YL]METHANOL is a chiral compound with significant importance in medicinal chemistry. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The compound’s structure includes a phenyl group and a hydroxyl group attached to the piperidine ring, contributing to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4S)-1-METHYL-4-PHENYLPIPERIDIN-3-YL]METHANOL typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts alkylation or acylation reactions.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon to reduce intermediates.

    Purification: Techniques like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(3R,4S)-1-METHYL-4-PHENYLPIPERIDIN-3-YL]METHANOL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of strong acids or bases, depending on the specific reaction.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

[(3R,4S)-1-METHYL-4-PHENYLPIPERIDIN-3-YL]METHANOL has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Investigated for potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of [(3R,4S)-1-METHYL-4-PHENYLPIPERIDIN-3-YL]METHANOL involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • [(3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methanol
  • [(3R,4S)-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol
  • [(3R,4S)-4-(3,5-Dimethoxyphenyl)-3-pyrrolidinyl]methanol hydrochloride

Uniqueness

[(3R,4S)-1-METHYL-4-PHENYLPIPERIDIN-3-YL]METHANOL is unique due to its specific chiral configuration and the presence of both a phenyl and a hydroxyl group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[(3R,4S)-1-methyl-4-phenylpiperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-14-8-7-13(12(9-14)10-15)11-5-3-2-4-6-11/h2-6,12-13,15H,7-10H2,1H3/t12-,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRITADCAOWGKC-CHWSQXEVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)CO)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]([C@H](C1)CO)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3R,4S)-1-METHYL-4-PHENYLPIPERIDIN-3-YL]METHANOL
Reactant of Route 2
[(3R,4S)-1-METHYL-4-PHENYLPIPERIDIN-3-YL]METHANOL
Reactant of Route 3
[(3R,4S)-1-METHYL-4-PHENYLPIPERIDIN-3-YL]METHANOL
Reactant of Route 4
[(3R,4S)-1-METHYL-4-PHENYLPIPERIDIN-3-YL]METHANOL
Reactant of Route 5
[(3R,4S)-1-METHYL-4-PHENYLPIPERIDIN-3-YL]METHANOL
Reactant of Route 6
Reactant of Route 6
[(3R,4S)-1-METHYL-4-PHENYLPIPERIDIN-3-YL]METHANOL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.